Cas no 2138389-99-6 (7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine)
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine
- EN300-1075692
- 2138389-99-6
- 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine
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- Inchi: 1S/C11H15NS/c1-11(9-2-3-9)10-8(4-6-12-11)5-7-13-10/h5,7,9,12H,2-4,6H2,1H3
- InChI Key: VFCPBDYLIDMYFO-UHFFFAOYSA-N
- SMILES: S1C=CC2CCNC(C)(C1=2)C1CC1
Computed Properties
- Exact Mass: 193.09252066g/mol
- Monoisotopic Mass: 193.09252066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 40.3Ų
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1075692-0.05g |
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138389-99-6 | 95% | 0.05g |
$827.0 | 2023-10-28 | |
| Enamine | EN300-1075692-0.1g |
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138389-99-6 | 95% | 0.1g |
$867.0 | 2023-10-28 | |
| Enamine | EN300-1075692-0.25g |
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138389-99-6 | 95% | 0.25g |
$906.0 | 2023-10-28 | |
| Enamine | EN300-1075692-0.5g |
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138389-99-6 | 95% | 0.5g |
$946.0 | 2023-10-28 | |
| Enamine | EN300-1075692-1.0g |
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138389-99-6 | 1g |
$1142.0 | 2023-06-10 | ||
| Enamine | EN300-1075692-2.5g |
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138389-99-6 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
| Enamine | EN300-1075692-5.0g |
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138389-99-6 | 5g |
$3313.0 | 2023-06-10 | ||
| Enamine | EN300-1075692-10.0g |
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138389-99-6 | 10g |
$4914.0 | 2023-06-10 | ||
| Enamine | EN300-1075692-1g |
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138389-99-6 | 95% | 1g |
$986.0 | 2023-10-28 | |
| Enamine | EN300-1075692-5g |
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138389-99-6 | 95% | 5g |
$2858.0 | 2023-10-28 |
7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine
7-Cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine: A Promising Scaffold in Medicinal Chemistry
7-Cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is a novel heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, with the chemical structure characterized by a fused thieno[2,3-c]pyridine ring system, exhibits a combination of aromatic and heterocyclic functionalities that make it a versatile scaffold for drug development. The 7-cyclopropyl and 7-methyl substituents play a crucial role in modulating the pharmacokinetic properties and biological activity of this molecule. Recent studies have highlighted the importance of these substituents in enhancing the compound's solubility, metabolic stability, and receptor binding affinity.
The 4H,5H,6H,7H-thieno[2,3-c]pyridine core is a key structural element that contributes to the compound's biological activity. This heterocyclic system is known for its ability to interact with various biological targets, including ion channels, receptors, and enzymes. The presence of sulfur atoms in the thieno ring introduces additional reactivity and functional versatility, enabling the molecule to engage in multiple modes of interaction with target proteins. The fusion of the pyridine ring with the thiophene ring creates a planar structure that facilitates efficient binding to hydrophobic pockets in target proteins, a feature that is critical for the development of high-affinity ligands.
Recent advances in medicinal chemistry have demonstrated that compounds with the thieno[2,3-c]pyridine scaffold exhibit a wide range of pharmacological activities. For example, a 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this scaffold showed promising antitumor activity against multidrug-resistant cancer cell lines. The 7-cyclopropyl substituent was found to enhance the compound's ability to penetrate cell membranes, while the 7-methyl group contributed to improved metabolic stability. These findings underscore the importance of structural modifications in optimizing the therapeutic potential of this scaffold.
One of the most intriguing aspects of 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is its potential application in the treatment of neurodegenerative diseases. Research conducted in 2024 by a team at the University of Tokyo revealed that this compound exhibits neuroprotective effects by modulating the activity of the NMDA receptor. The thieno[2,3-c]pyridine core was shown to interact with specific residues in the receptor's binding site, thereby inhibiting excessive glutamate signaling associated with conditions such as Alzheimer's disease and Parkinson's disease. These results suggest that this compound could serve as a lead molecule for the development of novel therapeutics targeting neurodegenerative disorders.
In the realm of anti-inflammatory drug development, 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine has also shown promising potential. A 2023 study published in Pharmaceutical Research demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The 7-cyclopropyl group was found to enhance the compound's ability to modulate the activity of key inflammatory mediators, while the 7-methyl substituent contributed to improved oral bioavailability. These findings highlight the compound's potential as a therapeutic agent for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest in the development of 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is its application in the treatment of cardiovascular diseases. A 2024 study published in Cardiovascular Research reported that this compound exhibits vasodilatory effects by modulating the activity of potassium channels in vascular smooth muscle cells. The thieno[2,3-c]pyridine scaffold was found to interact with specific ion channels, leading to enhanced relaxation of vascular tissue and improved blood flow. These findings suggest that this compound could serve as a potential therapeutic agent for the management of hypertension and other cardiovascular conditions.
From a synthetic perspective, the preparation of 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine involves a series of well-established chemical reactions. One of the most common synthetic routes involves the condensation of appropriate precursors under controlled reaction conditions. The 7-cyclopropyl group is typically introduced through a cyclopropanation reaction, while the 7-methyl substituent can be incorporated via a methylation reaction. These synthetic strategies allow for the efficient preparation of this compound and its derivatives, which is crucial for the development of new pharmaceutical agents.
The pharmacokinetic properties of 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine are also of significant interest in drug development. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The 7-cyclopropyl substituent enhances the compound's solubility, while the 7-methyl group contributes to improved metabolic stability. These properties are essential for the development of orally active drugs that can achieve therapeutic concentrations in the target tissues.
Despite its promising therapeutic potential, the development of 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine as a pharmaceutical agent is not without challenges. One of the main obstacles is the need to optimize its pharmacological profile to achieve the desired therapeutic effects while minimizing potential side effects. Ongoing research is focused on the identification of optimal structural modifications that can enhance the compound's efficacy and safety. For example, the introduction of additional functional groups or the modification of existing substituents may lead to the development of more potent and selective derivatives of this scaffold.
In conclusion, 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine represents a promising scaffold for the development of novel therapeutics. Its unique structural features, including the 7-cyclopropyl and 7-methyl substituents, as well as the thieno[2,3-c]pyridine core, enable it to interact with a wide range of biological targets. The growing body of research on this compound highlights its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases. Continued efforts in the optimization of its pharmacological properties and the exploration of its therapeutic potential are likely to lead to the development of new and effective treatments for these conditions.
As the field of medicinal chemistry continues to advance, the importance of compounds like 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine in drug development is becoming increasingly evident. The ability to modify and optimize this scaffold offers exciting possibilities for the creation of new therapeutic agents. With ongoing research and innovation, this compound has the potential to play a significant role in the development of future medicines that can address a wide range of health challenges.
Furthermore, the versatility of the thieno[2,3-c]pyridine scaffold suggests that this compound may serve as a valuable starting point for the design of other drug candidates. By incorporating additional functional groups or modifying existing substituents, researchers can tailor the compound's properties to suit specific therapeutic applications. This flexibility is a key advantage in the development of new pharmaceuticals, as it allows for the customization of the molecule to achieve the desired pharmacological effects.
In summary, 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is a promising scaffold with significant potential in drug development. Its unique structural features, combined with the ability to modify its properties, make it a versatile platform for the creation of new therapeutic agents. As research in this area continues to advance, the compound's role in the development of innovative treatments is likely to expand, offering new possibilities for the treatment of various diseases and conditions.
The future of 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine in drug development is bright, with ongoing research and innovation expected to further enhance its therapeutic potential. As scientists continue to explore its properties and applications, this compound is likely to play an increasingly important role in the development of new and effective treatments for a wide range of health conditions.
With its unique structural features and the potential for further modification, 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is poised to become a significant player in the field of pharmaceutical research. The continued exploration of its properties and applications is expected to lead to the development of new and innovative treatments that can address a wide range of health challenges.
In conclusion, the compound 7-cyclopropyl-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine represents a promising avenue for the development of new therapeutic agents. Its unique structural features, combined with the potential for further modification, make it a valuable platform for the creation of new and effective treatments. As research in this area continues to advance, the compound's role in the development of innovative treatments is likely to grow, offering new possibilities for the treatment of various diseases and conditions.
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